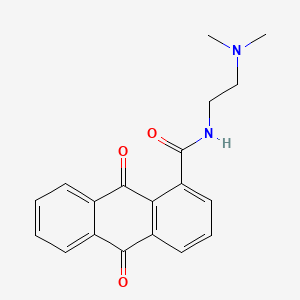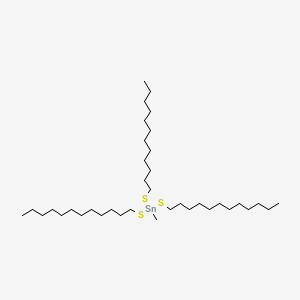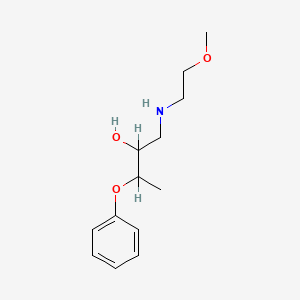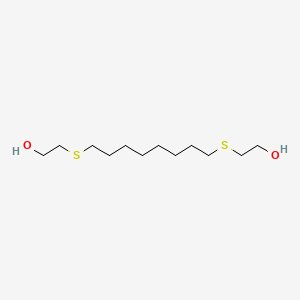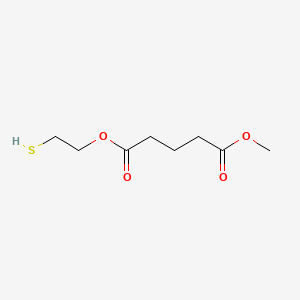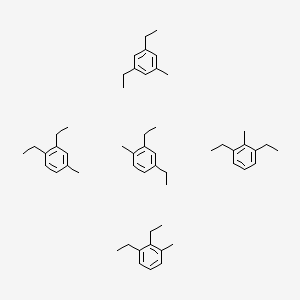
Toluene, diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Toluene, diethyl- is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by the presence of a benzene ring substituted with two ethyl groups. This compound is known for its distinct chemical properties and is widely used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of toluene, diethyl- typically involves the alkylation of toluene with ethylene. This reaction is carried out in the presence of a catalyst, such as aluminum chloride, under controlled temperature and pressure conditions. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + 2\text{C}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)_2 ]
Industrial Production Methods
In an industrial setting, the production of toluene, diethyl- involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may also include steps for the separation and purification of the final product to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Toluene, diethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Hydrogenation of toluene, diethyl- can be achieved using hydrogen gas in the presence of a metal catalyst, resulting in the formation of ethylcyclohexane.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the benzene ring, leading to the formation of nitro or halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂), metal catalysts (e.g., palladium, platinum)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products
Oxidation: Formation of diethylbenzoic acid
Reduction: Formation of ethylcyclohexane
Substitution: Formation of nitro or halogenated derivatives
Applications De Recherche Scientifique
Toluene, diethyl- finds applications in various fields of scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biological membranes and as a model compound for understanding the behavior of aromatic hydrocarbons in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other chemical intermediates.
Mécanisme D'action
The mechanism of action of toluene, diethyl- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. Additionally, toluene, diethyl- can undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Toluene: A mono-substituted benzene derivative with a single methyl group.
Xylene: A dimethyl-substituted benzene derivative with two methyl groups.
Ethylbenzene: A benzene derivative with a single ethyl group.
Uniqueness
Toluene, diethyl- is unique due to the presence of two ethyl groups on the benzene ring, which imparts distinct chemical and physical properties compared to its mono- and dimethyl-substituted counterparts. This structural difference influences its reactivity, solubility, and applications in various fields.
Propriétés
Numéro CAS |
25550-13-4 |
|---|---|
Formule moléculaire |
C55H80 |
Poids moléculaire |
741.2 g/mol |
Nom IUPAC |
1,2-diethyl-3-methylbenzene;1,2-diethyl-4-methylbenzene;1,3-diethyl-2-methylbenzene;1,3-diethyl-5-methylbenzene;2,4-diethyl-1-methylbenzene |
InChI |
InChI=1S/5C11H16/c1-4-10-6-9(3)7-11(5-2)8-10;1-4-10-7-6-9(3)11(5-2)8-10;1-4-10-7-6-9(3)8-11(10)5-2;1-4-10-7-6-8-11(5-2)9(10)3;1-4-10-8-6-7-9(3)11(10)5-2/h5*6-8H,4-5H2,1-3H3 |
Clé InChI |
QBIOIJSZLZXENV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)C)CC.CCC1=C(C(=CC=C1)CC)C.CCC1=C(C=C(C=C1)C)CC.CCC1=CC=CC(=C1CC)C.CCC1=CC(=CC(=C1)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


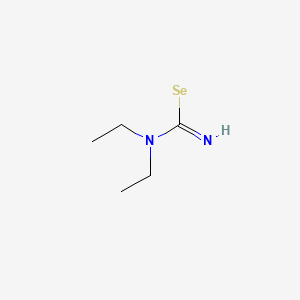
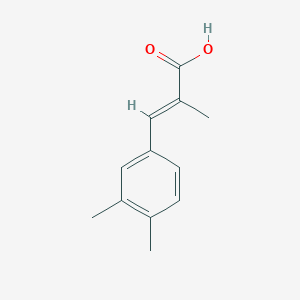
![(8R,10S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B13759137.png)
![2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate](/img/structure/B13759139.png)
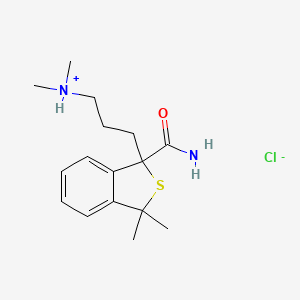

![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one,oxime(9ci)](/img/structure/B13759155.png)
